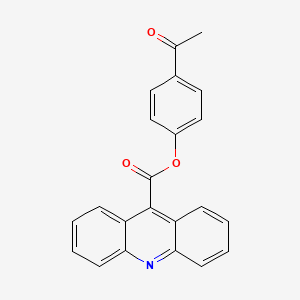

4-Acetylphenyl acridine-9-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

63462-91-9 |

|---|---|

Molecular Formula |

C22H15NO3 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(4-acetylphenyl) acridine-9-carboxylate |

InChI |

InChI=1S/C22H15NO3/c1-14(24)15-10-12-16(13-11-15)26-22(25)21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3 |

InChI Key |

HYLDMKDBHHBQLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Acetylphenyl Acridine 9 Carboxylate

Retrosynthetic Analysis and Strategic Design for 4-Acetylphenyl Acridine-9-Carboxylate Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For a target molecule like this compound, the most logical disconnection is at the ester linkage. This bond can be retrosynthetically cleaved to yield two key precursors: acridine-9-carboxylic acid and 4-hydroxyacetophenone. This approach simplifies the synthetic challenge into two more manageable parts: the synthesis of the acridine (B1665455) core and the subsequent esterification.

The strategic design, therefore, focuses on:

Efficiently constructing the tricyclic acridine-9-carboxylic acid scaffold.

Coupling this acid with 4-hydroxyacetophenone to form the final ester product.

This strategy allows for a modular approach, where different substituted phenols could be used in the final step to generate a library of related acridine-9-carboxylate esters.

Established Synthetic Routes for Acridine-9-Carboxylic Acid and Its Esters

The synthesis of the acridine-9-carboxylic acid precursor is a critical step and can be achieved through various established methods.

Several classical named reactions have been historically employed for the synthesis of the acridine nucleus.

Ullmann Condensation: A common method for preparing acridone (B373769), a precursor to acridine, involves the copper-catalyzed reaction of an aryl halide with an aniline (B41778) derivative. Specifically, the Ullmann condensation can be used to synthesize N-phenylanthranilic acid, which can then be cyclized to acridone. The acridone can be subsequently converted to 9-chloroacridine (B74977) and then to acridine-9-carboxylic acid. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. google.com

Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). google.com While effective for producing 9-substituted acridines, the yields can be low, and the conditions are harsh.

Friedlander Annulation: The Friedlander synthesis provides a route to quinolines and can be adapted for acridine synthesis. It typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) with a compound containing a reactive methylene (B1212753) group. google.com This method is versatile and can be catalyzed by various acids.

The following table summarizes the key features of these classical approaches:

| Synthetic Approach | Reactants | Key Reagents/Conditions | Primary Product |

|---|---|---|---|

| Ullmann Condensation | Aryl halide, Aniline derivative | Copper catalyst, High temperature | Acridone |

| Bernthsen Synthesis | Diarylamine, Carboxylic acid | Zinc chloride, 200-270 °C | 9-Substituted Acridine |

| Friedlander Annulation | 2-Aminobenzaldehyde/ketone, Compound with active methylene group | Acid or base catalyst | Quinoline/Acridine derivative |

To overcome the limitations of classical methods, significant efforts have been directed towards developing more efficient and milder protocols for acridine synthesis. One notable advancement is the oxidation of 9-methylacridine (B196024) to acridine-9-carboxylic acid. A patented method describes the use of an oxidant like tert-butyl hydroperoxide and an oxidation catalyst such as vanadyl acetylacetonate (B107027) in a solvent like chloroform. google.com This reaction can be performed at temperatures ranging from 80-120 °C for 1-3 hours, with the option of microwave heating to accelerate the process. google.com The yield of acridine-9-carboxylic acid can be further improved through recrystallization from ethanol. google.com

Modern approaches also focus on improving the catalytic systems for classical reactions. For instance, the use of polyphosphoric acid (PPA) in the Bernthsen synthesis allows for lower reaction temperatures, although sometimes with reduced yields.

Once acridine-9-carboxylic acid is obtained, the final step is its esterification with 4-hydroxyacetophenone. Due to the phenolic nature of 4-hydroxyacetophenone, standard Fischer esterification conditions (acid catalyst and excess alcohol) are generally not effective. More robust methods are required to form the aryl ester bond.

A common and effective method involves the conversion of acridine-9-carboxylic acid to its more reactive acid chloride derivative. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂). cardiff.ac.uk The resulting acridine-9-carbonyl chloride can then be reacted with 4-hydroxyacetophenone in the presence of a base, such as pyridine, to yield the desired this compound. cardiff.ac.uk

Other coupling reagents can also be employed for the direct esterification of the carboxylic acid and phenol (B47542). These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

The following table outlines common esterification techniques:

| Esterification Method | Key Reagents | Intermediate | Advantages |

|---|---|---|---|

| Acid Chloride Route | Thionyl chloride (SOCl₂), Pyridine | Acridine-9-carbonyl chloride | High reactivity, generally good yields |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | O-acylisourea intermediate | Milder conditions than acid chloride route |

Novel Synthetic Pathways for this compound

The development of novel synthetic pathways is driven by the principles of efficiency, sustainability, and the desire to reduce the environmental impact of chemical processes.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like acridines. mdpi.com This includes the use of greener solvents, alternative energy sources like microwave irradiation, and the development of reusable catalysts.

For the synthesis of the acridine core, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. mdpi.com For instance, a greener version of the Bernthsen synthesis has been developed using p-toluenesulfonic acid as a catalyst under solvent-free microwave conditions.

In the context of esterification, greener alternatives to traditional solvents are being explored. For example, the Steglich esterification, which typically uses chlorinated or amide solvents, has been successfully performed in acetonitrile, a less hazardous option. nih.gov This approach can be applied to the coupling of various carboxylic acids with phenols, offering a more environmentally friendly route to compounds like this compound. nih.gov

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of acridine-9-carboxylates has been significantly improved through the use of various catalytic methodologies, which offer higher efficiency and selectivity compared to traditional methods. These approaches often focus on the formation of the acridine core or the ester linkage.

One prominent method involves the oxidation of 9-methylacridine to acridine-9-carboxylic acid, a key precursor. google.com This oxidation can be achieved using an oxidant in the presence of an oxidation catalyst. google.com The reaction conditions, including the choice of solvent and temperature, are optimized to maximize the yield of the carboxylic acid. google.com The resulting acridine-9-carboxylic acid can then be esterified with 4-hydroxyacetophenone to yield this compound. The esterification step itself can be catalyzed by acids or facilitated by coupling agents. A common procedure involves converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride, followed by reaction with the phenol in the presence of a base like N,N-diethylethanamine and a catalyst such as N,N-dimethyl-4-pyridinamine. nih.gov

Recent advancements in catalysis have introduced novel and environmentally friendly approaches. For instance, magnetic mesoporous nanocatalysts have demonstrated exceptional efficiency in the synthesis of acridine derivatives. nih.gov These heterogeneous catalysts, which can be easily separated and recycled, offer advantages such as high stability, large surface area, and the ability to promote reactions under milder conditions, often with the aid of ultrasound or microwave irradiation. nih.gov For example, a core-shell magnetic nanoparticle coated with a Co-Zn zeolitic imidazolate framework and functionalized with a nickel complex has been shown to be highly effective. nih.gov

Furthermore, photocatalysis has emerged as a powerful tool for acridine chemistry. Acridinium-based photocatalysts are effective in various transformations, including decarboxylative additions. acs.orgacs.org Dual-catalytic systems, combining a visible-light-driven acridine photocatalyst with a copper catalyst, enable direct decarboxylative radical conjugate additions of carboxylic acids without the need for pre-activation. acs.org Ruthenium-based pincer complexes have also been utilized for the catalytic oxidation of various substrates, including the conversion of halides to carboxylic acids, showcasing the versatility of metal catalysis in this field. acs.org

These catalytic methodologies not only improve the efficiency and yield of the synthesis of this compound and its analogs but also align with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions. nih.govnih.gov

Multi-Component and One-Pot Reaction Strategies

Multi-component reactions (MCRs), also known as one-pot reactions, are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and reducing reaction times. nih.govresearchgate.net While a specific multi-component reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs are widely applied to the synthesis of the acridine scaffold and its derivatives. nih.gov

The classical synthesis of the acridine core often involves the condensation of diphenylamine (B1679370) with a carboxylic acid at high temperatures, a method that can be considered a two-component reaction. nih.gov More advanced MCRs for synthesizing related heterocyclic systems, such as the Ugi and Passerini reactions, highlight the potential for developing novel one-pot syntheses for complex acridine esters. nih.govmdpi.com The Ugi four-component reaction, for instance, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide, demonstrating the power of MCRs in rapidly generating molecular diversity. nih.govmdpi.com

In the context of acridine synthesis, a three-component reaction has been developed to produce acridin-9-(10H)ones with an embedded m-terphenyl (B1677559) moiety. mdpi.com This demonstrates the applicability of MCRs in constructing complex acridine-based structures. The development of a one-pot method for synthesizing a novel fluorescent PEG polymer using an acridine derivative further showcases the versatility of this approach. researchgate.net

The advantages of MCRs, such as high atom economy, simplified purification, and the ability to create diverse molecular libraries from a common set of starting materials, make them an attractive area of research for the synthesis of complex molecules like this compound. nih.gov The development of a multi-component strategy that directly yields this target compound would represent a significant advancement in its synthetic accessibility.

Derivatization Strategies and Analog Development of this compound

The derivatization of this compound is crucial for modulating its physicochemical and biological properties. These strategies involve systematic modifications of both the phenyl and acridine moieties, the introduction of diverse functional groups, and the regioselective synthesis of substituted analogs.

Systematic Structural Modifications on the Phenyl and Acridine Moieties

Systematic structural modifications of the phenyl and acridine rings of this compound can significantly impact its properties. Modifications on the phenyl ring, for instance, can alter the electronic nature of the ester. The introduction of alkyl groups on the phenyl ring of phenyl acridine-9-carboxylates has been shown to influence the dihedral angle between the acridine and phenyl rings, as well as the twisting of the carboxyl group relative to the acridine skeleton. nih.govdoi.org

On the acridine moiety, substitutions can be introduced at various positions. The synthesis of 9-substituted acridines can be achieved through several routes, including the classical high-temperature condensation of diphenylamine and a carboxylic acid or the functionalization of the acridine ring followed by nucleophilic substitution. nih.gov Late-stage C-H functionalization has emerged as a powerful tool for the modular and scalable synthesis of acridinium (B8443388) photocatalysts with diverse core structures. chinesechemsoc.org This method allows for the site-selective introduction of alkyl groups onto the acridine core. chinesechemsoc.org

The development of 9-aminoacridine-4-carboxamides as a class of antitumor agents highlights the importance of substitution at the 4- and 9-positions of the acridine ring. nih.gov The presence of a carbonyl function at position 4 and a 9-anilino moiety are key structural features for their biological activity. researchgate.net

Introduction of Diverse Functional Groups for Property Modulation

The introduction of various functional groups onto the this compound scaffold is a key strategy for fine-tuning its properties. For example, the incorporation of basic side chains into amino-substituted aza-acridine derivatives has been explored to enhance their anticancer activities. researchgate.net

Functionalization can also be aimed at improving solubility or introducing new functionalities. The synthesis of platinum-acridine hybrid agents with carboxylic acid ester groups demonstrates how ester functionalization can be used to create prodrugs with potential for tumor-selective activation. nih.gov The introduction of a sulfobetaine (B10348) zwitterion to the acridinium nitrogen through N-alkylation has been shown to offer advantages over commonly used N-sulfopropyl groups in acridinium esters. researchgate.net

Furthermore, the synthesis of acridine-purine/pyrimidine conjugates as nuclease mimics showcases the introduction of complex functional groups to achieve specific biological functions. nih.gov The development of acridine-based ionic photocatalysts with transition metals like copper endows them with both strong photocatalytic activity and the inductive function of the metal. acs.org

The table below summarizes various functional groups and their potential impact on the properties of acridine derivatives.

| Functional Group | Potential Property Modulation | Reference |

| Alkyl groups | Altering steric and electronic properties, influencing molecular conformation. | nih.govdoi.org |

| Amino groups | Enhancing biological activity, providing sites for further functionalization. | researchgate.net |

| Carboxylic acid esters | Creating prodrugs, enabling controlled release mechanisms. | nih.gov |

| Sulfobetaine zwitterions | Improving solubility and modifying chemiluminescent properties. | researchgate.net |

| Purine/pyrimidine bases | Enabling specific interactions with biomolecules like DNA. | nih.gov |

| Transition metals | Enhancing catalytic activity. | acs.org |

Regioselective Synthesis of Substituted Analogs

Regioselective synthesis is critical for creating specific isomers of substituted this compound, which is essential as different isomers can exhibit distinct properties. The functionalization of the acridine ring system has been a subject of intense research.

Protocols for the regioselective arylation and alkylation of acridines at the C-4 and C-9 positions have been developed using organozinc reagents. nih.govrsc.org This method addresses the challenge of functionalizing the acridine ring, which lacks activated C-H bonds adjacent to the ring nitrogen. nih.govrsc.org Site-selective late-stage C(aryl)-H alkylation has also been reported for the synthesis of 3,6-functionalized acridinium photocatalysts, offering a modular approach to fine-tune their properties. chinesechemsoc.org

For other N-heterocycles like pyridines, various methods for regioselective functionalization have been established, which could potentially be adapted for acridine systems. dntb.gov.ua These include strategies for C-4 functionalization and controlling selectivity between different positions. dntb.gov.ua

In the synthesis of fused π-extended acridone derivatives, regioselective oxidative demethylation has been employed to create specific isomers. rsc.org Photocatalytic methods have also been shown to achieve regiodivergent α- and β-functionalization of saturated N-heterocycles, providing a powerful tool for synthesizing substituted cyclic amines. chemrxiv.org

The ability to control the position of substituents on both the acridine and phenyl rings of this compound is paramount for establishing clear structure-activity relationships and for the rational design of new derivatives with desired properties.

Advanced Spectroscopic and Photophysical Investigations of 4 Acetylphenyl Acridine 9 Carboxylate

Electronic Absorption Characteristics and Solvatochromic Behavior

The electronic absorption profile of 4-Acetylphenyl acridine-9-carboxylate is characterized by intricate electronic transitions originating from the acridine (B1665455) and 4-acetylphenyl moieties. A comprehensive analysis of its ground state electronic transitions, the pronounced influence of solvent polarity on its absorption maxima, and the spectroscopic indicators of intermolecular interactions reveals significant insights into its molecular structure and behavior.

Analysis of Ground State Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of acridine derivatives is primarily governed by π→π* and n→π* electronic transitions within the aromatic system. In the case of this compound, the spectrum is a composite of the transitions associated with the acridine nucleus and the acetylphenyl substituent. The acridine moiety typically displays multiple absorption bands corresponding to transitions to different excited singlet states. Theoretical studies on acridine have helped in the assignment of these experimental absorption spectra acs.org.

The absorption bands are generally assigned to π→π* transitions, which are characterized by high molar absorptivity. The presence of the carbonyl group in the acetylphenyl moiety also introduces the possibility of n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands. The specific substitution pattern on the acridine-9-carboxylate core influences the energy of these transitions, leading to shifts in the absorption maxima.

Influence of Solvent Polarity on Absorption Maxima

The position of the absorption maxima of this compound exhibits a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This behavior arises from the differential solvation of the ground and excited states of the molecule. As the solvent polarity increases, the absorption bands may shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), depending on the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation.

For many organic dyes, including acridine derivatives, an increase in solvent polarity often leads to a bathochromic shift in the π→π* transition bands. This is indicative of an excited state that is more polar than the ground state. The stabilization of the more polar excited state by polar solvents is greater than that of the ground state, resulting in a smaller energy gap for the transition. The study of solvatochromic shifts in various solvents provides valuable information about the electronic distribution in the ground and excited states. The solvatochromic behavior of acridine dyes has been a subject of interest for their application as fluorescent probes and sensors researchgate.net.

Table 1: Illustrative Solvatochromic Data for a Related Acridine Derivative

| Solvent | Polarity (ET(30)) | Absorption Maxima (λmax, nm) |

| n-Hexane | 31.0 | 380 |

| Toluene | 33.9 | 385 |

| Chloroform | 39.1 | 390 |

| Acetonitrile | 45.6 | 395 |

Note: This data is representative of a typical acridine dye and is provided for illustrative purposes to demonstrate the concept of solvatochromism.

Spectroscopic Signatures for Intermolecular Interactions

Intermolecular interactions, such as hydrogen bonding and π-π stacking, can significantly influence the electronic absorption spectrum of this compound. The formation of hydrogen bonds between the carbonyl group of the acetylphenyl moiety or the nitrogen atom of the acridine ring with protic solvents can lead to noticeable shifts in the absorption bands.

For instance, in hydrogen-bond donating solvents, the n→π* transition of the carbonyl group would typically exhibit a hypsochromic shift. Conversely, π→π* transitions may show either a bathochromic or hypsochromic shift depending on the specific interactions.

In concentrated solutions or in the solid state, π-π stacking interactions between the planar acridine rings can occur. These interactions lead to the formation of aggregates, which often manifest as a broadening of the absorption bands or the appearance of new, shifted bands. The study of phenyl acridine-9-carboxylate has shown that molecules in the crystal are arranged in stacks with multiple π–π interactions nih.gov.

Fluorescence Emission Properties and Excited State Dynamics

The fluorescence properties of this compound are central to its potential applications in various fields. A detailed examination of its fluorescence quantum yield, lifetime, and the competing radiative and non-radiative decay pathways provides a comprehensive understanding of its excited-state behavior.

Fluorescence Quantum Yield and Lifetime Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for characterizing the emissive properties of a fluorophore.

The fluorescence quantum yields and lifetimes of acridine derivatives have been measured in various solvents iitkgp.ac.in. For this compound, these values are expected to be sensitive to the solvent environment. The quantum yield can be determined relative to a standard with a known quantum yield, such as quinine sulfate iitkgp.ac.in. The lifetime can be measured using time-resolved fluorescence spectroscopy techniques.

The relationship between the radiative rate constant (kr) and the non-radiative rate constant (knr) with the quantum yield and lifetime is given by:

Φf = kr / (kr + knr) τf = 1 / (kr + knr)

Table 2: Representative Photophysical Data for Acridine Derivatives

| Compound | Solvent | Quantum Yield (Φf) | Lifetime (τf, ns) |

| 9-Acridinecarboxylic acid | Water | 0.12 | 3.5 |

| Methyl acridine-9-carboxylate | Methanol | 0.25 | 8.2 |

Note: This data is for related acridine compounds and serves as an example of typical values observed for this class of molecules. iitkgp.ac.in

Radiative and Non-Radiative Decay Pathways

Upon excitation, the this compound molecule in its excited singlet state (S1) can return to the ground state (S0) through several competing pathways. These pathways can be broadly categorized as radiative and non-radiative decay.

Radiative Decay:

Fluorescence: This is the primary radiative process, involving the emission of a photon as the molecule transitions from the S1 state to the S0 state. The rate of this process is characterized by the radiative rate constant, kr.

Non-Radiative Decay:

Internal Conversion (IC): This is a radiationless transition between electronic states of the same multiplicity (e.g., S1 to S0). This process is generally inefficient for rigid aromatic molecules.

Intersystem Crossing (ISC): This involves a transition from the excited singlet state (S1) to a triplet state (T1). The efficiency of ISC depends on the spin-orbit coupling between the singlet and triplet states. Acridine-9-carboxylate has been studied as a triplet-state mediator in photosensitized electron-transfer reactions acs.org.

Vibrational Relaxation: Within each electronic state, the molecule rapidly loses excess vibrational energy through collisions with solvent molecules, relaxing to the lowest vibrational level of that state.

Quenching: The fluorescence can be diminished by the presence of other molecules (quenchers) through various mechanisms such as electron transfer, energy transfer, or the formation of non-fluorescent complexes.

Mechanisms of Fluorescence Quenching and Enhancement

The fluorescence characteristics of this compound, in line with other acridine derivatives, are highly sensitive to its molecular environment and interactions. The modulation of its fluorescence intensity, through either quenching or enhancement, is governed by several dynamic and static mechanisms.

Fluorescence Quenching is predominantly observed in the presence of electron-donating or electron-accepting molecules, as well as through solvent effects. One of the primary mechanisms is photoinduced electron transfer (PET). In a PET process, the excited state of the this compound can be deactivated by transferring an electron to an acceptor molecule or by accepting an electron from a donor molecule. This non-radiative decay pathway effectively competes with fluorescence, leading to a decrease in the quantum yield. For instance, in bifunctional acridine-acridinium conjugates, significant fluorescence quenching is attributed to intramolecular electron transfer from the excited acridine chromophore to the acridinium (B8443388) moiety nih.gov.

Solvent polarity also plays a crucial role in fluorescence quenching. In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can occur in similar donor-acceptor molecules. This twisted conformation is typically non-emissive or weakly emissive, providing a non-radiative decay channel and thus quenching the fluorescence. The acetyl group on the phenyl ring, being an electron-withdrawing group, can enhance the charge transfer character of the excited state, making the molecule more susceptible to solvent-induced quenching.

Fluorescence Enhancement can be achieved by restricting intramolecular motions. The rotation around the C-C single bond connecting the acridine and the phenyl rings is a significant non-radiative decay pathway. In viscous media or when the molecule is incorporated into a rigid matrix, this rotation is hindered, which can lead to a substantial increase in fluorescence intensity. This phenomenon, known as restriction of intramolecular rotation (RIR), closes off a non-radiative deactivation channel, thereby enhancing the fluorescence quantum yield.

Furthermore, interactions with certain metal ions or macromolecules can lead to fluorescence enhancement. If the binding event restricts the flexibility of the molecule or alters the electronic properties in a way that disfavors non-radiative decay pathways like PET or intersystem crossing, an increase in fluorescence emission can be observed.

| Quenching/Enhancement | Mechanism | Influencing Factors |

| Quenching | Photoinduced Electron Transfer (PET) | Presence of electron donors/acceptors |

| Twisted Intramolecular Charge Transfer (TICT) | High solvent polarity | |

| Intersystem Crossing (ISC) | Presence of heavy atoms, specific solvent interactions | |

| Enhancement | Restriction of Intramolecular Rotation (RIR) | High viscosity, rigid matrices |

| Complexation | Binding to metal ions or macromolecules |

Time-Resolved Spectroscopic Studies

Transient Absorption Spectroscopy for Excited State Characterization

Transient absorption (TA) spectroscopy is a powerful technique to probe the dynamics of excited states. For acridine derivatives, TA spectra typically reveal characteristic absorption bands of the excited singlet (S₁) and triplet (T₁) states. Upon photoexcitation of this compound, the initial TA spectrum would be dominated by the S₁ → Sₙ absorption. The decay of this signal, often on the picosecond to nanosecond timescale, provides information about the lifetime of the S₁ state.

In a study on acridine, measurable changes in the transient absorption spectra were observed in the first picosecond region, indicating rapid excited-state processes semanticscholar.org. For this compound, the presence of the acetylphenyl group is expected to introduce charge transfer character into the excited state. The dynamics of the TA signal would be sensitive to solvent polarity, with faster decay in more polar solvents potentially indicating the formation of a TICT state.

The appearance of new absorption bands at longer delay times can signify the formation of other transient species, such as the triplet state via intersystem crossing (ISC) or radical ions resulting from photoinduced electron transfer. The spectral shape and kinetics of these transient species provide a detailed picture of the deactivation pathways of the excited state.

Phosphorescence and Triplet State Investigations

The triplet state (T₁) of acridine derivatives plays a crucial role in their photophysics and photochemical reactivity. The population of the triplet state occurs via intersystem crossing (ISC) from the excited singlet state (S₁). The efficiency of ISC is influenced by factors such as the presence of heavy atoms and the nature of the solvent.

Phosphorescence, the radiative decay from the T₁ state to the ground state (S₀), is typically weak at room temperature for most organic molecules due to efficient non-radiative quenching by molecular oxygen and other quenchers. However, in rigid matrices at low temperatures, phosphorescence can be readily observed. Acridine dyes have been utilized as triplet-energy donors in sensitized room-temperature phosphorescence studies, indicating their capability to form and populate triplet states efficiently under specific conditions researchgate.net.

The triplet state of this compound can be characterized by its phosphorescence spectrum, lifetime, and quantum yield. The energy of the triplet state is a key parameter in determining its potential as a photosensitizer. The acetyl group may influence the ISC rate and the triplet state lifetime. Time-resolved techniques, such as nanosecond transient absorption spectroscopy, can also be used to monitor the T₁ → Tₙ absorption and determine the triplet state lifetime and quenching rate constants.

| Parameter | Technique | Information Obtained |

| Excited Singlet State Lifetime | Time-Resolved Fluorescence, Transient Absorption | Rate of decay of the S₁ state |

| Triplet State Lifetime | Nanosecond Transient Absorption, Phosphorescence Decay | Rate of decay of the T₁ state |

| Intersystem Crossing Efficiency | Transient Absorption, Phosphorescence Quantum Yield | Efficiency of S₁ to T₁ conversion |

| Excited State Absorption | Transient Absorption Spectroscopy | Spectral characteristics of S₁ and T₁ states |

Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Mechanisms

Investigation of Intramolecular PET Processes

The molecular structure of this compound, featuring an electron-donating acridine moiety and an electron-accepting acetylphenyl group, makes it a candidate for intramolecular photoinduced electron transfer (PET). Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the acridine ring, to the lowest unoccupied molecular orbital (LUMO), which may have significant contribution from the acetylphenyl moiety.

The occurrence and efficiency of intramolecular PET are highly dependent on the solvent polarity and the energetic driving force. In polar solvents, the charge-separated state can be stabilized, favoring the PET process. Time-resolved spectroscopic studies are instrumental in directly observing the charge-separated species. For instance, the transient absorption spectrum would show characteristic bands of the acridine radical cation and the acetylphenyl radical anion. The kinetics of the rise and decay of these signals would provide the rates of charge separation and charge recombination. In a study of novel bifunctional acridine-acridinium conjugates, significant fluorescence quenching was attributed to intramolecular electron transfer nih.gov.

Exploration of Energy Transfer Dynamics in Conjugates

This compound can act as either a donor or an acceptor in Förster Resonance Energy Transfer (FRET) when conjugated with another chromophore. For FRET to occur, there must be a significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. The efficiency of energy transfer is strongly dependent on the distance between the donor and acceptor (proportional to 1/R⁶) and their relative orientation.

In a conjugate system where this compound acts as a donor, its fluorescence would be quenched, and a corresponding sensitized emission from the acceptor would be observed. Time-resolved fluorescence measurements would show a decrease in the fluorescence lifetime of the donor in the presence of the acceptor.

Conversely, if it acts as an acceptor, its absorption spectrum would overlap with the emission of a suitable donor. Excitation of the donor would lead to emission from the this compound moiety. The dynamics of this energy transfer can be monitored by observing the decay of the donor's fluorescence and the rise time of the acceptor's fluorescence.

Computational Chemistry and Theoretical Modeling of 4 Acetylphenyl Acridine 9 Carboxylate

Quantum Chemical Calculations (DFT/TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic properties of molecules. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and spectroscopic characteristics.

Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For 4-Acetylphenyl acridine-9-carboxylate, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. A crucial aspect of its structure is the relative orientation of the acridine (B1665455) and the 4-acetylphenyl moieties. In related phenyl acridine-9-carboxylate compounds, the acridine ring system and the benzene (B151609) ring are not coplanar. nih.govnih.gov For instance, in phenyl acridine-9-carboxylate itself, the dihedral angle between the acridine ring system and the benzene ring is 6.4 (2)°, and the carboxyl group is twisted at an angle of 83.6 (2)° relative to the acridine skeleton. nih.gov In 2,6-dimethylphenyl acridine-9-carboxylate, the dihedral angle is more pronounced at 37.7 (1)°, with the carboxyl group twisted at 67.7 (1)°. nih.gov It is anticipated that the optimized geometry of this compound would also exhibit a significant twist between the acridine core and the phenyl ring.

Following geometric optimization, a vibrational analysis is typically performed. This calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. Furthermore, this analysis yields the theoretical vibrational frequencies (infrared and Raman spectra), which can be compared with experimental data to validate the calculated geometry.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.net A smaller energy gap suggests higher reactivity and lower stability.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich acridine ring system, which is a common feature in acridine derivatives. Conversely, the LUMO is likely to be distributed over the acridine moiety and potentially extend to the acetylphenyl group, which has electron-withdrawing characteristics. The precise energies and the resulting gap can be calculated using DFT methods.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 3.40 |

Note: The values in this table are representative and are typical for organic molecules of this type as determined by DFT calculations. The actual values would depend on the specific level of theory and basis set used in the calculation.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. youtube.com It is mapped onto the electron density surface, with colors indicating different potential values. Red typically signifies regions of high electron density and negative electrostatic potential (e.g., around electronegative atoms like oxygen and nitrogen), which are prone to electrophilic attack. Blue indicates areas of low electron density and positive electrostatic potential (e.g., around hydrogen atoms), which are susceptible to nucleophilic attack.

In this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the carboxyl and acetyl groups, as well as the nitrogen atom of the acridine ring. The aromatic protons and the regions around the acetyl group's carbonyl carbon would exhibit a positive potential. This information is valuable for predicting intermolecular interactions and the sites of chemical reactions.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption wavelengths (λmax). The primary electronic transitions in a molecule like this compound are expected to be π → π* transitions within the extensive aromatic system of the acridine core and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The calculated spectra can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. Phenyl acridine-9-carboxylates are known precursors to chemiluminescent compounds, and understanding their electronic transitions is key to elucidating these properties. nih.govdoi.org

Table 2: Illustrative Predicted UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 385 | 0.25 |

| S0 → S2 | 360 | 0.18 |

Note: This table presents hypothetical TD-DFT results. The actual values are sensitive to the computational methodology.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov

MD simulations can be used to explore the conformational landscape of this compound. researchgate.net A key aspect of its flexibility is the rotation around the single bonds connecting the acridine moiety, the carboxylate group, and the acetylphenyl ring. By simulating the molecule's movements over a period of time, it is possible to identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The simulations can reveal the range of dihedral angles that are accessible at a given temperature, providing a dynamic picture that complements the static view from geometric optimization. For similar acridine derivatives, intermolecular interactions such as π–π stacking and C—H⋯π interactions play a significant role in their solid-state arrangement, and MD simulations can help to understand the dynamics leading to such packing. nih.govresearchgate.netnih.gov

Dynamics of Intermolecular Interactions in Solution

While X-ray crystallography reveals static intermolecular interactions in the solid state, the dynamics in solution are crucial for understanding the compound's behavior in biological and chemical systems. In solution, the well-ordered stacking and hydrogen bonding networks observed in crystals are subject to the disruptive influence of solvent molecules and thermal motion.

For acridine derivatives, including esters like this compound, several key intermolecular interactions are expected to persist in solution, albeit in a more transient and dynamic manner. These include:

π-π Stacking: The planar aromatic rings of the acridine core have a strong tendency to stack on top of each other. In solution, this can lead to the formation of transient dimers or larger aggregates. The extent of this stacking is influenced by the solvent's polarity and aromaticity. Aromatic solvents might intercalate between the acridine rings, disrupting self-association, while polar solvents could favor hydrophobic collapse, promoting stacking.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors, the carbonyl oxygen of the acetyl group and the ester linkage, as well as the nitrogen atom in the acridine ring, can act as hydrogen bond acceptors. In protic solvents like water or alcohols, these sites can form transient hydrogen bonds with solvent molecules. These interactions significantly influence the solubility and conformation of the molecule in solution.

Solvent Effects: The nature of the solvent plays a critical role in modulating the intermolecular interactions. The dipole moment of the solvent, its ability to form hydrogen bonds, and its polarizability all affect the solubility, conformational equilibrium, and aggregation state of the solute. Computational methods such as molecular dynamics (MD) simulations can be employed to model the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its impact on the solute's dynamics.

Studies on related acridine compounds have shown that the dynamics of these interactions are on the picosecond to nanosecond timescale. The constant formation and breaking of these non-covalent bonds are fundamental to the compound's chemical reactivity and its ability to interact with biological macromolecules.

Conceptual Density Functional Theory (CDFT) for Reactivity Predictions

Conceptual Density Functional Theory (CDFT) is a powerful theoretical framework that uses derivatives of the electron density to define and quantify key chemical concepts such as electronegativity, hardness, and softness, thereby providing insights into the reactivity of a molecule. sciengine.comnih.gov

Global reactivity descriptors derived from CDFT offer a quantitative measure of a molecule's stability and reactivity. These are typically calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. A large HOMO-LUMO gap corresponds to a high hardness, indicating high stability and low reactivity. It can be calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. Soft molecules are more reactive than hard molecules.

Electronegativity (χ): This measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ): χ = -μ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): This global index quantifies the ability of a species to accept electrons. It is defined as: ω = μ2 / (2η) = (EHOMO + ELUMO)2 / (4 * (ELUMO - EHOMO))

For this compound, DFT calculations would be required to determine the precise values of these descriptors. However, based on the structure, which combines an electron-withdrawing acetyl group and an extensive aromatic system, it is expected to have a significant electrophilicity index, suggesting its potential to act as an electrophile in chemical reactions.

Table 1: Conceptual DFT Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution; indicator of stability. |

| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Ability to accept electrons. |

While global descriptors provide information about the molecule as a whole, local reactivity descriptors pinpoint the specific atoms or regions most likely to be involved in a chemical reaction. The Fukui function, f(r), is a key local descriptor in CDFT that indicates the change in electron density at a particular point when an electron is added to or removed from the system. researchgate.net

Fukui function for nucleophilic attack (f+(r)): This indicates the sites that are most susceptible to attack by a nucleophile (i.e., the most electrophilic sites). These regions correspond to areas where the LUMO is localized. For this compound, the carbonyl carbon of the acetyl group and the carbon at the 9-position of the acridine ring are predicted to be primary sites for nucleophilic attack.

Fukui function for electrophilic attack (f-(r)): This points to the sites most prone to attack by an electrophile (i.e., the most nucleophilic sites). These are typically regions with high HOMO density. In this molecule, the electron-rich regions of the acridine and phenyl rings would be the likely targets for electrophiles.

Fukui function for radical attack (f0(r)): This is the average of f+(r) and f-(r) and predicts the sites most susceptible to radical attack.

By calculating these Fukui functions, a detailed reactivity map of this compound can be generated, providing valuable guidance for understanding its chemical behavior and designing new synthetic routes.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interaction of a small molecule (ligand) with a biological target, such as a protein or a nucleic acid.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can provide insights into its potential biological activity.

Docking with DNA: Acridine derivatives are well-known DNA intercalators. nih.gov The planar acridine ring can insert itself between the base pairs of the DNA double helix. Docking simulations can model this intercalation, predicting the binding energy and the specific interactions that stabilize the complex. These interactions typically include π-π stacking between the acridine ring and the DNA bases, as well as electrostatic and van der Waals interactions. The acetylphenyl group would likely reside in one of the DNA grooves, potentially forming further interactions that could influence the binding affinity and sequence selectivity.

Docking with Proteins: Many anticancer drugs containing the acridine scaffold target enzymes involved in DNA replication and repair, such as topoisomerases. nih.gov Docking studies can be used to predict the binding of this compound to the active site of these enzymes. For example, it could be docked into the DNA-binding site of topoisomerase, potentially interfering with its function. The acetyl and ester groups could form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the protein's active site, contributing to the binding affinity.

Interaction with Metal Ions: The nitrogen atom of the acridine ring and the oxygen atoms of the carbonyl groups can act as coordination sites for metal ions. Docking simulations can be used to explore the potential of this compound to form complexes with biologically relevant metal ions, which could be important for its mechanism of action or for the development of metal-based drugs.

Table 2: Potential Molecular Docking Targets and Interactions

| Target | Potential Binding Mode | Key Interactions |

| DNA | Intercalation | π-π stacking, electrostatic interactions, van der Waals forces. |

| Topoisomerase | Active site binding | Hydrogen bonding, hydrophobic interactions, π-π stacking. |

| Metal Ions | Coordination | Coordination bonds with N and O atoms. |

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its properties. While QSAR (Quantitative Structure-Activity Relationship) focuses on biological activity, QSPR can be used to predict a wide range of physicochemical properties.

For this compound, QSPR models could be developed to predict properties such as:

Solubility: By correlating molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) with experimentally determined solubility data for a series of related acridine esters, a QSPR model can be built to predict the solubility of new compounds.

Melting Point: Similarly, descriptors related to molecular size, shape, and intermolecular forces can be used to predict the melting point.

Chromatographic Retention Time: QSPR can be employed to model the retention behavior of compounds in chromatographic systems, which is useful for analytical method development.

The development of a QSPR model involves several steps:

Data Set Collection: A dataset of compounds with known structures and measured properties is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested using external validation sets.

For this compound, a QSPR study would ideally involve synthesizing and characterizing a series of related acridine-9-carboxylate esters to build a robust and predictive model.

Investigation of Molecular Interaction Mechanisms of 4 Acetylphenyl Acridine 9 Carboxylate

Metal Ion Complexation and Coordination Chemistry

The acridine-9-carboxylate structure contains multiple potential coordination sites, making it a versatile ligand for metal ions. The nitrogen atom within the acridine (B1665455) ring and the oxygen atoms of the carboxylate group can act as Lewis bases, donating electron pairs to form coordinate bonds with transition metals.

Chelation Mechanisms with Transition Metal Ions

Transition metal carboxylate complexes are numerous and structurally diverse. wikipedia.org The carboxylate group can coordinate to a metal ion in several ways: as a monodentate ligand (κ¹), a bidentate chelating ligand (κ²), or as a bridging ligand between two or more metal centers. wikipedia.org For 4-Acetylphenyl acridine-9-carboxylate, chelation involving both the acridine nitrogen and the carboxylate group would form a stable five-membered ring with the metal ion. This bidentate N,O-chelation is a common binding mode for similar heterocyclic carboxylic acids.

Stoichiometry and Stability of Complexes

The stoichiometry of metal complexes formed with this compound depends on the charge of the metal ion and the coordination number it favors. Typically, stoichiometries of 1:1 (Metal:Ligand) or 1:2 are common. The stability of these complexes in solution is quantified by the stability constant (β), with a higher value indicating a stronger metal-ligand interaction. scispace.comscispace.com

Several factors influence the stability of the resulting complexes:

Nature of the Metal Ion: The stability of carboxylate complexes often follows the Irving-Williams series for divalent transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

The Chelate Effect: As a potential bidentate ligand, this compound can form a chelate ring with the metal ion. This chelation leads to a significant increase in thermodynamic stability compared to coordination with two separate monodentate ligands, due to a favorable entropy change.

Ligand Basicity: The stability of metal complexes is often directly related to the basicity of the ligand. researchgate.net

Table 2: Logarithm of Stability Constants (log K) for Selected 1:1 Divalent Metal-Acetate Complexes

| Metal Ion | log K |

|---|---|

| Pb²⁺ | 2.7 |

| Cu²⁺ | 2.24 |

| Cd²⁺ | 1.9 |

| Zn²⁺ | 1.57 |

| Ni²⁺ | 1.43 |

| Co²⁺ | 1.42 |

| Ca²⁺ | 1.1 |

| Mg²⁺ | 1.0 |

Data sourced from studies on general metal-carboxylate stabilities and may not be directly representative of the title compound. researchgate.net

Influence on Photophysical Properties of the Complex

Acridine derivatives are known for their distinct photophysical properties, including strong fluorescence. Phenyl esters of acridine-9-carboxylic acid, for instance, are precursors to highly efficient chemiluminescent compounds. doi.org The coordination of a metal ion to the this compound ligand is expected to significantly perturb its electronic structure and, consequently, its photophysical properties.

The influence of metal ion complexation can manifest in several ways:

Luminescence Quenching or Enhancement: Paramagnetic transition metals (e.g., Cu²⁺, Ni²⁺) often quench the fluorescence of the ligand through energy or electron transfer processes. Conversely, complexation with certain diamagnetic heavy metal ions (e.g., Zn²⁺, Cd²⁺) can enhance luminescence by increasing the rate of radiative decay and promoting intersystem crossing, a phenomenon known as the heavy-atom effect. nih.govnih.gov

Shift in Emission Wavelength: Coordination can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a shift in the emission maximum (a chromic shift).

Charge-Transfer Transitions: The formation of metal-ligand coordinate bonds can introduce new excited states with charge-transfer (CT) character, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). nih.govnih.gov These transitions can give rise to new absorption and emission bands, often in the visible region of the spectrum, and are highly sensitive to the nature of the metal and the solvent environment. nih.gov

Anion Recognition and Binding Mechanisms

The electron-deficient π-system of the acridine ring makes it a candidate for interacting with anions. Anion recognition by synthetic receptors is a critical area of supramolecular chemistry, and the mechanisms can involve electrostatic interactions, hydrogen bonding, and charge-transfer interactions.

For this compound, potential anion binding mechanisms could include:

Anion-π Interactions: The electron-poor aromatic surface of the acridine nucleus can interact favorably with the negative charge of an anion. This non-covalent interaction can contribute to the formation of a host-guest complex.

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, the acetyl group on the phenyl ring could potentially be functionalized to incorporate urea, thiourea, or amide groups, which are excellent hydrogen bond donors for anion recognition, particularly for oxyanions like carboxylates or phosphates. nih.gov

Lewis Acid Coordination: If complexed with a metal ion, the resulting cationic complex can act as a Lewis acidic receptor for anions. The anion can bind directly to the metal center or interact with the polarized ligands. nih.gov The geometry of the metal complex would create a defined cavity or cleft, potentially allowing for shape-selective recognition of different anions.

Specificity and Selectivity for Anion Binding

The recognition of anions by synthetic receptors is a rapidly advancing field of research, driven by the pivotal roles anions play in biological and environmental systems. Acridine-based compounds have emerged as promising candidates for anion sensors due to their unique electronic and structural features. The electron-deficient nature of the protonated acridine ring can facilitate favorable interactions with anionic species.

While specific studies on the anion binding properties of this compound are not extensively documented in the current literature, the behavior of analogous acridine derivatives provides significant insights. Research on macrocyclic receptors incorporating an acridine unit has demonstrated that, in its protonated form, the acridine moiety can engage in anion-π interactions, contributing to the stability of the host-guest complex. rsc.org For instance, certain acridine-based fluorescent chemosensors have shown high selectivity for specific metal ions, which suggests that with appropriate design, selectivity for anions could also be achieved. researchgate.netnih.gov The specificity of anion binding is often governed by a combination of factors including the size, geometry, and charge density of the anion, as well as the conformational preorganization of the receptor.

It is hypothesized that the 4-acetylphenyl group in this compound could modulate the electronic properties of the acridine core, thereby influencing its anion binding affinity and selectivity. Further experimental investigations, such as UV-vis and fluorescence titration experiments, would be necessary to elucidate the specific anion binding profile of this compound.

| Anion | Binding Constant (K) M⁻¹ | Selectivity Factor |

| F⁻ | Data not available | Data not available |

| Cl⁻ | Data not available | Data not available |

| Br⁻ | Data not available | Data not available |

| I⁻ | Data not available | Data not available |

| CH₃COO⁻ | Data not available | Data not available |

| H₂PO₄⁻ | Data not available | Data not available |

Hydrogen Bonding and Electrostatic Interactions in Anion Recognition

Hydrogen bonding and electrostatic interactions are fundamental forces that drive molecular recognition events, including anion binding. semanticscholar.org In the context of acridine-based receptors, the protonated nitrogen atom of the acridine ring can act as a potent hydrogen bond donor and a center for strong electrostatic attraction with anionic guests. rsc.org

Studies on related systems have shown that the stability of anion complexes with polyammonium receptors is significantly influenced by charge-charge and hydrogen bonding interactions. rsc.org The formation of N-H···anion hydrogen bonds is a common feature in the solid-state structures of such complexes. Furthermore, anion-π interactions, which are primarily electrostatic in nature, can provide an additional stabilizing contribution, particularly with electron-deficient aromatic systems like protonated acridine. rsc.orgnih.gov

For this compound, it is plausible that in a protonated state, the acridinium (B8443388) cation would strongly interact with anions through a combination of these forces. The acetyl group on the phenyl ring, being an electron-withdrawing group, could further enhance the acidity of any potential C-H donors on the aromatic rings, making them more effective in hydrogen bonding interactions with anions. The precise nature and strength of these interactions would, however, depend on the specific anion and the solvent environment.

Sensing Mechanisms (e.g., PET, CHEF)

Fluorescence-based sensing is a powerful tool for the detection of ions and molecules. Acridine derivatives are well-known for their fluorescent properties, making them suitable platforms for the development of chemosensors. researchgate.net Two common mechanisms underpinning the operation of fluorescent sensors are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

In a PET sensor, the fluorescence of a fluorophore is quenched in the absence of the analyte due to electron transfer from a donor unit to the excited fluorophore. Upon binding of the analyte to the donor, the energy level of the donor is altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

The CHEF mechanism typically involves a fluorophore appended with a chelating unit that has a lone pair of electrons. In the free state, the fluorescence is quenched. Upon coordination with a metal ion or other analyte, the chelation restricts the vibrational and rotational freedom of the molecule, and can also alter the electronic properties, leading to a significant enhancement of the fluorescence emission. mdpi.com

While there are no specific reports detailing the PET or CHEF sensing mechanisms for this compound, the structural components suggest its potential as a fluorescent sensor. The acridine core can act as the fluorophore, and the carboxylate and acetylphenyl moieties could be engineered to function as analyte recognition sites. The binding of an anion could potentially modulate the electronic properties of the system, leading to a change in fluorescence via a PET or CHEF-like mechanism.

Supramolecular Assembly and Self-Aggregation Behavior

The ability of molecules to spontaneously organize into well-defined, larger structures is the essence of supramolecular chemistry. The planar and aromatic nature of the acridine ring system makes it highly susceptible to self-assembly processes, primarily driven by non-covalent interactions.

Investigation of π-π Stacking Interactions

π-π stacking interactions are a crucial driving force in the self-assembly of aromatic molecules, including acridine derivatives. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The crystal structure of the closely related phenyl acridine-9-carboxylate reveals that the molecules are arranged in stacks along the crystallographic b-axis, with significant π-π interactions between the acridine rings of adjacent molecules. nih.gov The centroid-centroid distances in these stacks are in the range of 3.536 Å to 3.894 Å, which is indicative of effective π-π stacking. nih.gov

It is highly probable that this compound also exhibits strong π-π stacking interactions in the solid state and in concentrated solutions. The planar acridine core provides a large surface area for such interactions, and the acetylphenyl group, while potentially introducing some steric hindrance, is unlikely to completely disrupt this stacking behavior. These interactions are fundamental to the formation of larger aggregates and nanostructures.

| Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |

| Acridine - Acridine (parallel) | Data not available | Data not available |

| Acridine - Phenyl | Data not available | Data not available |

Formation of Nanostructures and Aggregates

The self-aggregation of molecules can lead to the formation of various nanostructures, such as nanofibers, nanorods, and vesicles, with properties that are distinct from the individual molecules. For acridine derivatives, this self-assembly is often driven by a combination of π-π stacking, hydrogen bonding, and other intermolecular forces.

While specific studies on the nanostructure formation of this compound are lacking, the general behavior of acridine compounds suggests a propensity for aggregation. The balance between the solvophilic and solvophobic parts of the molecule, as well as the strength of the intermolecular interactions, will dictate the morphology of the resulting nanostructures. The acetyl group in this compound could potentially influence the packing of the molecules and, consequently, the type of aggregates formed.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed for many traditional fluorophores. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Acridine derivatives have been incorporated into molecules that exhibit AIE. rsc.orgresearchgate.net The twisted and non-planar conformations of some acridine-based luminogens can lead to weak emission in solution due to active intramolecular motions. Upon aggregation, the packing of the molecules restricts these motions, resulting in a significant enhancement of fluorescence.

Whether this compound exhibits AIE is a question that requires experimental verification. Its structural features, including the potentially rotatable bond between the acridine and the phenylcarboxylate moieties, suggest that restriction of intramolecular motion upon aggregation could lead to AIE. Spectroscopic studies in different solvent mixtures or at varying concentrations would be necessary to explore this possibility. The discovery of AIE properties in this compound would open up new avenues for its application in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Functional Applications in Advanced Materials and Analytical Chemistry

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the acridine (B1665455) moiety serves as a foundation for the development of chemosensors. The principle often relies on the modulation of the fluorophore's emission intensity or wavelength upon interaction with a specific analyte. The ester and acetyl groups on the phenyl ring of 4-Acetylphenyl acridine-9-carboxylate can act as potential binding sites or influence the electronic properties of the acridine system, making it a candidate for selective sensing applications.

Sensing of Specific Metal Ions (e.g., Fe³⁺, Ni²⁺)

While various acridine derivatives have been established as effective fluorescent chemosensors for a range of metal ions, specific research into this compound for this purpose is still emerging. In a broader context, acridine-based sensors have demonstrated high selectivity and sensitivity for ions like ferric (Fe³⁺) and nickel (Ni²⁺). For instance, novel acridine-based fluorescent chemosensors have been shown to exhibit a selective fluorescence response to Fe³⁺ and Ni²⁺ with a 1:1 stoichiometry. nih.gov The detection limits for these general acridine sensors have been reported to be as low as 4.13 μM for Fe³⁺ and 1.52 μM for Ni²⁺, which is below the maximum permissible levels in drinking water set by the EPA. nih.gov

The sensing mechanism in these related compounds often involves the coordination of the metal ion with heteroatoms in the acridine structure, leading to changes in the electronic state of the fluorophore.

Detection of Reactive Oxygen Species (e.g., Hypochlorite)

The detection of reactive oxygen species (ROS) is crucial in understanding oxidative stress in biological systems. Acridine derivatives have been explored as fluorescent probes for ROS, including hypochlorite (B82951) (ClO⁻). nih.gov A novel acridine-based fluorescent chemosensor demonstrated notable fluorescence quenching in the presence of hypochlorite, showing great selectivity over other analytes. nih.gov The detection limit for this particular sensor was calculated to be 7.65 μM, and it was successfully applied to sense hypochlorite in water samples and zebrafish. nih.gov While this demonstrates the potential of the acridine scaffold, specific studies detailing the use of this compound for hypochlorite detection are not yet widely reported.

Biosensing Applications (e.g., DNA Probes, Amino Acid Detection)

The planar nature of the acridine ring allows it to intercalate into the base pairs of DNA, a property that has been widely exploited in the development of DNA probes. Acridine-4-carboxamide derivatives, for example, have been shown to thermally stabilize short DNA duplexes, which can enhance the discrimination of single-base mismatches. nih.gov Furthermore, the synthesis of fluorescent probes containing amino acid residues combined with other heterocyclic systems has been described for the detection of metal ions, indicating a pathway for developing amino acid sensors. nih.gov However, specific research focusing on the application of this compound as a DNA probe or for amino acid detection is limited.

Mechanistic Basis for Selectivity and Sensitivity

The selectivity and sensitivity of acridine-based fluorescent sensors are rooted in the specific interactions between the analyte and the sensor molecule. For metal ion sensing, the coordination geometry and the nature of the binding sites on the acridine derivative play a crucial role. Techniques such as Job's plot analysis, infrared (IR) spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) are commonly employed to elucidate the binding stoichiometry and mechanism. nih.gov The resulting complex formation can lead to phenomena such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), which dictate whether the fluorescence is quenched or enhanced. For instance, the interaction of some fluorescent probes with paramagnetic metal ions like Cu(II) and Ni(II) can cause a quenching effect. nih.gov

Optoelectronic Device Components

The electroluminescent properties of acridine derivatives have made them attractive candidates for use in organic light-emitting diodes (OLEDs). Their rigid structure and high fluorescence quantum yields are desirable characteristics for emissive materials.

Potential in Organic Light-Emitting Diodes (OLEDs)

Acridine derivatives have been investigated for their potential in OLEDs. For example, a spiro-acridine derivative was designed to have a small energy gap between the lowest singlet and triplet states, leading to an OLED that exhibits thermally activated delayed fluorescence (TADF) and rivals phosphorescent devices in efficiency. nih.gov In another study, blue emitting materials based on 1,10-phenanthroline (B135089) derivatives incorporating an acridine moiety were synthesized and used in OLED devices, achieving promising luminous efficiency and external quantum efficiency. nih.gov While these examples highlight the utility of the acridine core in OLEDs, specific research detailing the performance and application of this compound in this context is not extensively documented. The acetylphenyl group could potentially influence the charge transport and emission properties of the material.

Role in Photovoltaic Systems and Solar Cells

While specific studies on the direct application of this compound in photovoltaic devices are not extensively documented, the broader class of acridine derivatives has shown promise as functional materials in solar cells. Acridine-based compounds are recognized for their strong electron-donating capabilities, a crucial characteristic for materials used in organic electronics. This property makes them suitable candidates for roles such as hole-transporting materials (HTMs) in perovskite solar cells or as electron-donor components in organic solar cells.

The general structure of an acridine derivative allows for significant π-conjugation, which is essential for efficient charge transport. The planar nature of the acridine ring system facilitates intermolecular π-π stacking, which can contribute to the mobility of charge carriers within a thin film, a key factor for the performance of photovoltaic devices. The substitution on the acridine core can be tailored to tune the energy levels and solubility of the material, thereby optimizing its performance in a solar cell architecture.

Charge Transport Properties and Energy Levels

The charge transport properties and frontier molecular orbital energy levels (HOMO and LUMO) are critical parameters that determine the suitability of a material for use in electronic devices, including solar cells. For acridine derivatives, these properties are heavily influenced by the nature and position of substituent groups.

Studies on related 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives have provided insights into the electronic properties of the acridine core. Cyclic voltammetry measurements on these compounds have been used to estimate their HOMO and LUMO energy levels. For instance, a parent tetrahydroacridine derivative was found to have a HOMO level of approximately -5.88 eV and a LUMO level of -2.51 eV, resulting in an electrochemical energy gap of 3.37 eV. The introduction of electron-donating or electron-withdrawing groups on the aryl substituents was shown to modulate these energy levels. For example, a derivative with electron-donating methoxy (B1213986) groups exhibited a higher HOMO level, while a derivative with electron-withdrawing trifluoromethoxy groups showed a lower HOMO level. beilstein-journals.org

These findings suggest that the 4-acetylphenyl group in this compound, being an electron-withdrawing group, would likely lower both the HOMO and LUMO energy levels of the molecule compared to an unsubstituted phenyl acridine-9-carboxylate. This tuning of energy levels is a key strategy in the design of organic semiconductors to ensure efficient charge transfer at the interfaces with other materials in a photovoltaic device. The planarity of the acridine moiety can also facilitate intermolecular interactions, which are crucial for efficient charge transport through the material. nih.gov

Table 1: Estimated Electronic Properties of Tetrahydroacridine Derivatives beilstein-journals.org

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4a | None | -5.88 | -2.51 | 3.37 |

| 4b | 4-Methoxy | -5.61 | -2.41 | 3.20 |

| 4c | 4-(Trifluoromethoxy) | -6.10 | -1.86 | 4.02 |

| 4d | 3,4-Dimethoxy | -5.62 | -2.44 | 3.18 |

Note: The data presented is for 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives and is used to infer the potential electronic properties of the acridine core in this compound.

Advanced Imaging Agents (Mechanistic/Biophysical Focus)

The inherent fluorescence of the acridine scaffold makes its derivatives attractive candidates for the development of advanced imaging agents. These probes can be designed to report on specific intracellular parameters or to localize within particular cellular compartments, providing valuable tools for fundamental biological research.

Intracellular Localization Studies (excluding clinical)

The subcellular destination of a fluorescent probe is largely dictated by its physicochemical properties, such as lipophilicity, charge, and size. Research on various acridine derivatives has demonstrated their utility in targeted cellular imaging. For instance, certain fluorescent probes based on acridine have been shown to localize within lipid droplets, which are dynamic organelles involved in lipid metabolism. rsc.orgresearchgate.net Other acridine-based probes have been observed to accumulate in lysosomes, the acidic organelles responsible for cellular degradation and recycling. rsc.orgresearchgate.net

Probing Molecular Microenvironments

The sensitivity of the fluorescence emission of certain molecules to the polarity of their surrounding environment makes them valuable as probes of molecular microenvironments. This solvatochromic behavior, where the emission wavelength and intensity change with solvent polarity, can be exploited to map polarity gradients within cells and other complex systems.